molecular formula C13H12N2O4 B11022624 N-ethyl-5-nitro-N-phenylfuran-2-carboxamide

N-ethyl-5-nitro-N-phenylfuran-2-carboxamide

Cat. No.: B11022624
M. Wt: 260.24 g/mol
InChI Key: UFQKPHMXBOTOJG-UHFFFAOYSA-N
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Description

N-ethyl-5-nitro-N-phenylfuran-2-carboxamide is an organic compound with the molecular formula C13H12N2O4 It is characterized by a furan ring substituted with nitro and phenyl groups, and an ethyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-nitro-N-phenylfuran-2-carboxamide typically involves the following steps:

    Nitration of Furan: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amidation: The nitrated furan is then reacted with phenyl isocyanate to form the N-phenylfuran-2-carboxamide.

    Ethylation: Finally, the carboxamide is ethylated using ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-ethyl-5-nitro-N-phenylfuran-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: N-ethyl-5-amino-N-phenylfuran-2-carboxamide.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-ethyl-5-nitro-N-phenylfuran-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound can be used as a probe to study the interactions of nitroaromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The nitro and carboxamide groups are known to impart biological activity, making this compound a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-5-nitro-N-phenylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-nitro-N-phenylfuran-2-carboxamide
  • N-ethyl-5-nitro-N-(4-methylphenyl)furan-2-carboxamide
  • N-ethyl-5-nitro-N-phenylthiophene-2-carboxamide

Uniqueness

N-ethyl-5-nitro-N-phenylfuran-2-carboxamide is unique due to the presence of both nitro and carboxamide groups on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

N-ethyl-5-nitro-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C13H12N2O4/c1-2-14(10-6-4-3-5-7-10)13(16)11-8-9-12(19-11)15(17)18/h3-9H,2H2,1H3

InChI Key

UFQKPHMXBOTOJG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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